

Application of Sodium Undecanoate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium undecanoate

Cat. No.: B3044268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. However, conventional Capillary Zone Electrophoresis (CZE) is not suitable for the separation of neutral molecules or compounds with very similar charge-to-size ratios. Micellar Electrokinetic Chromatography (MEKC), a powerful enhancement of CE, overcomes this limitation by introducing a surfactant into the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[1][2] These surfactant molecules self-assemble into micelles, which act as a pseudo-stationary phase, enabling the separation of a wide range of analytes, including neutral compounds, based on their differential partitioning between the micelles and the surrounding aqueous buffer.[1][3]

Sodium Undecanoate as a Pseudostationary Phase in MEKC

Sodium undecanoate is an anionic surfactant that can be effectively employed as a pseudostationary phase in MEKC. As a C11 carboxylate salt, it occupies an intermediate position in terms of hydrophobicity between the more commonly used sodium decanoate (C10)

and sodium dodecyl sulfate (SDS, a C12 sulfate). This intermediate chain length can offer unique selectivity for the separation of various analytes, particularly for moderately hydrophobic compounds. The carboxylate head group provides the negative charge necessary for the micelles to migrate under the influence of the electric field.

The separation mechanism in a MEKC system using **sodium undecanoate** involves the partitioning of analytes between the negatively charged micelles and the aqueous buffer. The electroosmotic flow (EOF), the bulk flow of the buffer towards the cathode, is typically stronger than the electrophoretic migration of the anionic micelles towards the anode. As a result, both the aqueous phase and the micelles move towards the detector at the cathodic end of the capillary, but at different velocities. Analytes that interact more strongly with the hydrophobic core of the **sodium undecanoate** micelles will be retained longer and thus have longer migration times.

Application in the Analysis of β -Agonists: Clenbuterol and Salbutamol

β -agonists, such as clenbuterol and salbutamol, are a class of drugs used therapeutically as bronchodilators. However, they are also illicitly used as growth-promoting agents in livestock and as performance-enhancing drugs in sports.[4] Consequently, sensitive and selective analytical methods are required for their detection and quantification in various matrices, including pharmaceutical formulations, animal feed, and biological samples.

While these compounds are typically charged at acidic pH, their separation can be challenging due to similar charge-to-mass ratios. MEKC using **sodium undecanoate** offers a powerful approach to resolve these and other related compounds. The separation is based not only on their electrophoretic mobility but also on their differential hydrophobic interactions with the **sodium undecanoate** micelles, providing an additional dimension of selectivity.

Experimental Protocols

Protocol 1: Separation of Clenbuterol and Salbutamol using Sodium Undecanoate MEKC

Objective: To develop and validate a Micellar Electrokinetic Chromatography (MEKC) method using **sodium undecanoate** for the simultaneous separation of clenbuterol and salbutamol.

Materials and Reagents:

- **Sodium undecanoate**
- Sodium tetraborate decahydrate
- Boric acid
- Sodium hydroxide (for pH adjustment)
- Methanol (for sample and standard preparation)
- Deionized water (18 MΩ·cm)
- Clenbuterol hydrochloride standard
- Salbutamol sulfate standard
- Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50.2 cm)

Instrumentation:

- Capillary Electrophoresis system equipped with a UV-Vis detector
- Data acquisition and processing software

Procedure:

- Preparation of Background Electrolyte (BGE):
 - Prepare a 25 mM sodium tetraborate - 50 mM boric acid buffer (pH ~8.3).
 - Dissolve an appropriate amount of **sodium undecanoate** in the borate buffer to achieve a final concentration of 50 mM. The critical micelle concentration (CMC) for **sodium undecanoate** is estimated to be around 10-15 mM, so 50 mM ensures micelle formation.
 - Filter the BGE through a 0.45 µm syringe filter before use.

- Preparation of Standard Solutions:
 - Prepare individual stock solutions of clenbuterol and salbutamol at a concentration of 1 mg/mL in methanol.
 - Prepare working standard mixtures containing both analytes at various concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions with the BGE.
- Capillary Conditioning:
 - At the beginning of each day, rinse the new capillary sequentially with 1 M NaOH (20 min), deionized water (20 min), and the BGE (30 min).
 - Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the BGE (5 min) to ensure reproducibility.
- Electrophoretic Conditions:
 - Capillary: Fused-silica, 50 µm i.d., 40 cm effective length
 - BGE: 25 mM Sodium tetraborate, 50 mM Boric acid, 50 mM **Sodium undecanoate**, pH 8.3
 - Applied Voltage: +20 kV
 - Temperature: 25 °C
 - Injection: Hydrodynamic injection at 50 mbar for 5 seconds
 - Detection: UV absorbance at 214 nm
- Data Analysis:
 - Record the electropherograms and determine the migration times for each analyte.
 - Calculate the resolution, theoretical plates (efficiency), and tailing factor for each peak.

- Construct calibration curves by plotting the peak area against the concentration of each analyte and determine the linearity.

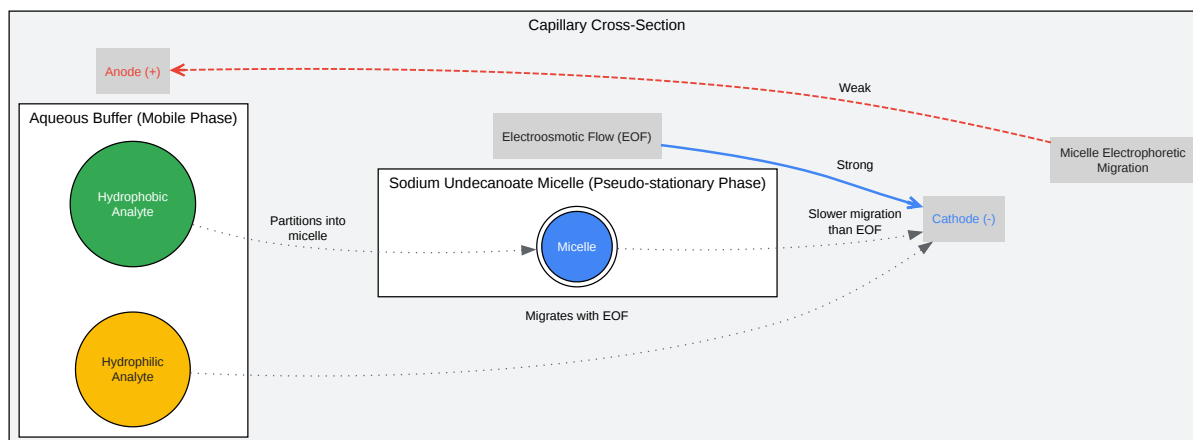
Data Presentation

Table 1: Expected Performance Data for the MEKC Separation of Clenbuterol and Salbutamol using **Sodium Undecanoate**

Parameter	Clenbuterol	Salbutamol
Migration Time (min)	~ 8.5	~ 7.2
Efficiency (plates/meter)	> 150,000	> 180,000
Resolution (Rs)	> 2.0	> 2.0
Tailing Factor	< 1.2	< 1.1
Linearity (µg/mL)	5 - 100	5 - 100
Correlation Coefficient (r ²)	> 0.998	> 0.999
LOD (µg/mL)	~ 1.0	~ 0.8
LOQ (µg/mL)	~ 3.0	~ 2.5

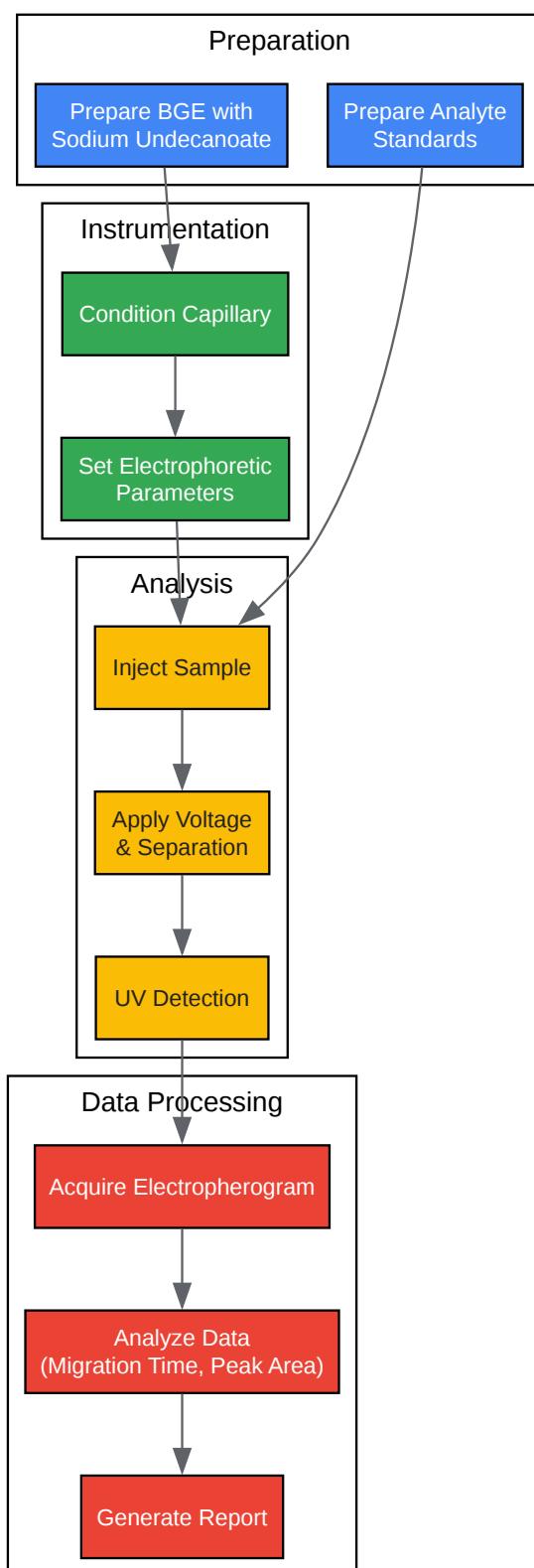
Note: The values presented in this table are illustrative and represent typical performance characteristics expected for a well-optimized MEKC method for these types of analytes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Visualizations



[Click to download full resolution via product page](#)

Caption: Principle of MEKC separation with **sodium undecanoate**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for MEKC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Sodium Undecanoate in Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044268#application-of-sodium-undecanoate-in-capillary-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com